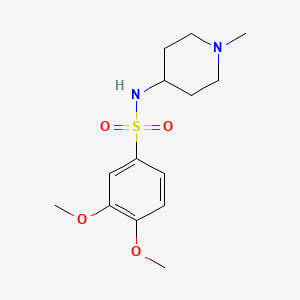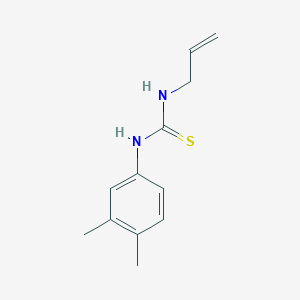![molecular formula C23H18N4OS B4976279 N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)
N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea (DBPT) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiourea derivative of phenazine, which has been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea has been studied for its potential applications in various fields of scientific research, including cancer therapy, antimicrobial activity, and enzyme inhibition. Studies have shown that N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase.
Mecanismo De Acción
The mechanism of action of N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea is not fully understood, but it is believed to be related to its ability to induce oxidative stress and DNA damage in cancer cells. N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. It has also been found to induce DNA damage and inhibit DNA repair mechanisms, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression. In vivo studies have shown that N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea can inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea, including the development of more efficient synthesis methods, the investigation of its potential applications in combination therapy with other anticancer agents, and the exploration of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the mechanism of action of N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea and to identify its molecular targets in cancer cells.
Métodos De Síntesis
The synthesis of N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea involves the reaction of 2-hydroxyethyl isothiocyanate with dibenzo[a,c]phenazine-5,10-dione in the presence of a base catalyst. The reaction yields N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea as a yellow solid with a melting point of 215-217°C. The purity of the compound can be determined by thin-layer chromatography and spectroscopic techniques such as UV-Vis and NMR.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-3-phenanthro[9,10-b]quinoxalin-11-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c28-12-11-24-23(29)25-14-9-10-19-20(13-14)27-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)21(22)26-19/h1-10,13,28H,11-12H2,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWINPJHWPNZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)NC(=S)NCCO)N=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4976201.png)

![ethyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4976222.png)
![N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B4976233.png)


![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4976273.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4976281.png)

![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)
![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)
